5-Fluoro-2-(pyrrolidin-1-yl)pyridine
CAS No.: 1287217-79-1
Cat. No.: VC0174238
Molecular Formula: C9H11FN2
Molecular Weight: 166.199
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1287217-79-1 |
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Molecular Formula | C9H11FN2 |
Molecular Weight | 166.199 |
IUPAC Name | 5-fluoro-2-pyrrolidin-1-ylpyridine |
Standard InChI | InChI=1S/C9H11FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Standard InChI Key | IBWUHBJFPTXYGX-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=NC=C(C=C2)F |
Introduction
Parameter | Value |
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CAS Number | 1287217-79-1 |
Molecular Formula | C₉H₁₁FN₂ |
Molecular Weight | 166.199 g/mol |
IUPAC Name | 5-fluoro-2-pyrrolidin-1-ylpyridine |
InChI | InChI=1S/C9H11FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
InChIKey | IBWUHBJFPTXYGX-UHFFFAOYSA-N |
SMILES | Fc1ccc(nc1)n2cccc2 |
Structural Characteristics and Physical Properties
The molecular structure of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine consists of a pyridine ring with a fluorine substituent at the 5-position and a pyrrolidine moiety linked through a nitrogen atom at the 2-position . This arrangement creates a molecule with specific conformational properties that influence its chemical behavior and reactivity.
The fluorine atom at the 5-position of the pyridine ring introduces important electronic effects that modify the electron distribution across the aromatic system. Fluorine, being highly electronegative, withdraws electron density from the pyridine ring through inductive effects while potentially contributing electron density through resonance effects. This electronic influence affects the compound's reactivity patterns and interaction capabilities with other molecules.
The compound exhibits the following physical properties:
Table 2: Physical and Chemical Properties
Synthesis and Chemical Reactions
Chemical Reactivity
5-Fluoro-2-(pyrrolidin-1-yl)pyridine can participate in various chemical reactions characteristic of both pyridine and pyrrolidine functionalities. The reactivity is influenced by:
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The electron-withdrawing effect of the fluorine substituent
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The basic nitrogen atom in the pyrrolidine ring
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The aromatic character of the pyridine ring
Potential reaction types include:
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Electrophilic substitution reactions (typically at positions 3 and 4 of the pyridine ring)
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Nucleophilic substitution reactions (potentially displacing the fluorine atom)
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Coordination with metal ions through the pyrrolidine and pyridine nitrogen atoms
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Oxidation reactions, particularly affecting the pyrrolidine moiety
Applications in Research and Development
5-Fluoro-2-(pyrrolidin-1-yl)pyridine is primarily utilized in research and industrial applications, particularly in the synthesis of complex molecules. Its importance in scientific research is reflected in several key areas:
Pharmaceutical Research
The compound has significant value in pharmaceutical research as:
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A building block for the synthesis of more complex bioactive molecules
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A component in protein degrader building blocks, crucial in biochemical research and drug development
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A potential intermediate in the development of neurological agents, drawing parallels from research on related pyrrolidine compounds
Medicinal Chemistry
In medicinal chemistry, fluorinated heterocycles like 5-Fluoro-2-(pyrrolidin-1-yl)pyridine offer several advantages:
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Enhanced metabolic stability due to the C-F bond strength
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Altered lipophilicity affecting drug distribution and membrane permeability
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Modified hydrogen bonding capabilities compared to non-fluorinated analogs
Research on structurally related compounds has demonstrated potential applications in developing inhibitors of neuronal nitric oxide synthase (nNOS) , suggesting that 5-Fluoro-2-(pyrrolidin-1-yl)pyridine might serve as a valuable scaffold for similar pharmacological investigations.
Structure-Activity Relationships and Comparative Analysis
Comparing 5-Fluoro-2-(pyrrolidin-1-yl)pyridine with structurally similar compounds provides insights into structure-activity relationships and the effects of specific structural modifications.
Table 3: Comparison with Structurally Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Potential Effect on Activity |
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5-Fluoro-2-(pyrrolidin-1-yl)pyridine | C₉H₁₁FN₂ | 166.2 g/mol | Reference compound | Baseline activity |
5-Chloro-2-(pyrrolidin-1-yl)pyridine | C₉H₁₁ClN₂ | 182.65 g/mol | Chlorine instead of fluorine at position 5 | Potentially increased lipophilicity, different electronic effects |
5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine | C₉H₁₀ClFN₂ | 200.64 g/mol | Additional fluorine at position 3 | Modified electronic distribution, potentially altered biological interactions |
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine | C₉H₁₀BrFN₂ | 245.09 g/mol | Bromine at position 3, fluorine at position 2, pyrrolidine at position 6 | Significantly altered electron distribution and potential reactivity |
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine | C₉H₁₀FIN₂ | 292.09 g/mol | Iodine at position 4, fluorine at position 2, pyrrolidine at position 6 | Different steric demands, potentially enhanced reactivity for coupling reactions |
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine | C₁₀H₁₃FN₂O | 196.22 g/mol | Methoxy group at position 2, pyrrolidine linked at position 3 | Altered hydrogen bonding capabilities, potential stereochemical effects |
Research on related compounds with pyrrolidine motifs suggests that substitution patterns on the pyridine ring significantly influence biological activity, particularly in interactions with specific enzymes or receptors . In studies of chiral pyrrolidine inhibitors, the position and nature of substituents on the aromatic ring proved crucial for optimizing potency and selectivity toward target proteins.
Quality control measures typically include verification of identity and purity through:
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NMR spectroscopy (¹H and ¹³C)
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Mass spectrometry to confirm molecular weight
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HPLC analysis to verify purity
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Elemental analysis to confirm composition
Research Limitations and Future Directions
Current research on 5-Fluoro-2-(pyrrolidin-1-yl)pyridine appears limited, with several knowledge gaps that present opportunities for future investigation:
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Detailed biological activity profiles remain to be established
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Comprehensive structure-activity relationships need further exploration
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Potential applications in specific drug development programs could be investigated
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Optimized synthetic routes for large-scale production may require development
Future research directions might include:
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Systematic evaluation of biological activities, particularly in protein-ligand interactions
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Investigation of its potential as a scaffold for developing targeted therapeutics
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Exploration of metal-coordination properties for catalysis applications
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Development of more efficient synthetic pathways
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